Azido-PEG3-PFP ester

Description

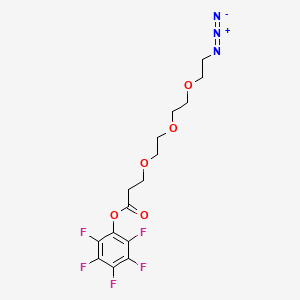

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5N3O5/c16-10-11(17)13(19)15(14(20)12(10)18)28-9(24)1-3-25-5-7-27-8-6-26-4-2-22-23-21/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZNPFUVVAAJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601122807 | |

| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807530-07-9 | |

| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Azido-PEG3-PFP ester is a sophisticated heterobifunctional crosslinker engineered for precision and efficiency in modern bioconjugation. Its molecular architecture, featuring a highly reactive pentafluorophenyl (PFP) ester, a bioorthogonal azide group, and a flexible three-unit polyethylene glycol (PEG) spacer, provides a powerful toolkit for researchers in drug development, proteomics, and materials science. This guide offers a comprehensive exploration of its mechanism of action, practical applications, and field-proven protocols, grounded in the principles of scientific integrity and experimental causality.

Core Molecular Architecture and Functional Advantages

The utility of this compound stems from the distinct roles of its three key components. Understanding each part is crucial to harnessing its full potential.

-

Pentafluorophenyl (PFP) Ester: The Amine-Reactive Anchor: The PFP ester is a highly efficient activated ester that reacts with primary and secondary amines, such as those on the lysine residues of proteins, to form stable amide bonds.[1][2] The five electron-withdrawing fluorine atoms on the phenyl ring render the carbonyl carbon highly electrophilic, making it exceptionally susceptible to nucleophilic attack by an amine.[1][3] A key advantage of PFP esters over the more conventional N-hydroxysuccinimide (NHS) esters is their superior stability in aqueous solutions.[4][5][6] They are significantly less prone to hydrolysis, which is a competing and undesirable side reaction during conjugation.[4][7] This enhanced stability translates to more efficient and reproducible conjugation reactions with greater flexibility in reaction conditions.[5][8]

-

Azide (N₃) Group: The Bioorthogonal Handle: The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[9][10][11] The azide is stable and bio-orthogonal, meaning it does not react with functional groups typically found in biological systems, ensuring that subsequent reactions are highly specific.[12] This allows for a two-step, sequential conjugation strategy. First, the PFP ester is used to attach the linker to a biomolecule. Then, the azide is available for a highly specific "click" reaction with a molecule containing a compatible functional group, most commonly an alkyne.[13][14] Key click chemistry reactions involving the azide group include:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne to form a stable triazole ring, though it requires a copper catalyst that can be toxic to cells.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with the azide without the need for a toxic catalyst, making it ideal for applications in living systems.[3][14]

-

-

Polyethylene Glycol (PEG3) Spacer: The Solubility and Flexibility Enhancer: The three-unit PEG chain is a hydrophilic spacer that imparts several critical benefits to the linker and the final bioconjugate.[1][9] It significantly increases the water solubility of the entire construct, which is particularly beneficial when working with hydrophobic drugs or proteins.[1] Furthermore, the PEG3 chain provides a flexible spacer of a defined length, which helps to minimize steric hindrance between the conjugated molecules and maintain their biological activity.[1]

Caption: The functional components of the this compound linker.

Mechanism of Action: A Dual-Functionality Approach

The core mechanism of this compound is a two-stage process that leverages its heterobifunctional nature.

-

Amide Bond Formation: The process begins with a nucleophilic acyl substitution reaction. An unprotonated primary amine on a biomolecule (e.g., a protein) attacks the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a highly stable amide bond and the displacement of the pentafluorophenol leaving group.[1] This initial reaction is typically performed in an amine-free buffer at a pH between 7.2 and 8.5 to ensure the primary amines are sufficiently nucleophilic.[15][16]

-

Bioorthogonal Ligation: Once the linker is covalently attached to the first molecule, the terminal azide group is available for a subsequent click chemistry reaction. This allows for the precise attachment of a second molecule of interest (e.g., a cytotoxic drug, a fluorescent probe, or another biomolecule) that has been pre-functionalized with an alkyne group.[13][14]

Caption: The two-stage reaction mechanism of this compound.

Key Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool across several scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic drug to a tumor-targeting antibody.[3][14] The PFP ester reacts with lysine residues on the antibody, and the azide allows for the subsequent attachment of an alkyne-modified drug. The PEG spacer can improve the solubility and pharmacokinetic profile of the final ADC.[17]

-

PROTACs and Targeted Protein Degradation: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[18]

-

Proteomics and Diagnostics: The linker is used to label proteins and antibodies for detection and analysis.[3] For example, a primary antibody can be labeled via its amines, and the resulting azide-functionalized antibody can then be "clicked" onto a fluorescent probe or a surface for use in diagnostic assays.[3]

-

Surface Modification and Materials Science: this compound is employed to functionalize surfaces, such as nanoparticles or biocompatible coatings.[2][3] A surface containing primary amine groups can be reacted with the PFP ester, resulting in an azide-coated surface ready for the immobilization of alkyne-containing biomolecules.[3]

Quantitative Data and Reagent Properties

The primary advantage of PFP esters is their enhanced stability against hydrolysis compared to NHS esters.[4][6]

| Active Ester | pH | Temperature | Half-life (t½) | Reference |

| NHS Ester | 7.0 | Room Temp | ~1-2 hours | [4] |

| NHS Ester | 8.0 | Room Temp | ~1 hour | [4] |

| NHS Ester | 8.6 | 4°C | 10 minutes | [4] |

| PFP Ester | Aqueous Solution | Not Specified | ~6-fold more stable than NHS ester | [4] |

This table highlights the general trend of increased stability for PFP esters. Exact half-life values can vary based on buffer composition and specific molecular context.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆F₅N₃O₅ | [3][19] |

| Molecular Weight | 413.3 g/mol | [9][19] |

| CAS Number | 1807530-07-9 | [13][19] |

| Amine-Reactive Group | Pentafluorophenyl (PFP) ester | [3] |

| Bioorthogonal Group | Azide (N₃) | [3] |

| Solubility | DMSO, DCM, DMF | [3][13] |

| Storage | -20°C with desiccant | [13][20] |

Experimental Protocols

The following is a detailed methodology for the conjugation of this compound to a protein.

This protocol describes the initial step of labeling an antibody with the linker, making it ready for a subsequent click chemistry reaction.

A. Materials Required:

-

IgG Antibody: Dissolved in an amine-free buffer.

-

Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl; pH 7.2-8.0.[20] Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete with the antibody for reaction with the PFP ester.[4][20][21]

-

Organic Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[20][21]

-

Purification System: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (e.g., Slide-A-Lyzer™) for buffer exchange and removal of excess linker.[20][21]

B. Step-by-Step Methodology:

-

Antibody Preparation:

-

Linker Preparation (Perform Immediately Before Use):

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[20][21]

-

The PFP ester moiety readily hydrolyzes. Do not prepare stock solutions for storage. [6][20][21] Weigh and dissolve only the amount needed for the immediate experiment.

-

Dissolve 1 mg of this compound in 75 µL of anhydrous DMF or DMSO.[20]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved linker solution to the antibody solution. For a 2 mg/mL IgG solution, a common starting point is to add 25 µL of the 1 mg/75 µL linker solution per 1 mL of antibody solution.[20] The optimal ratio should be determined empirically.

-

Incubate the reaction with gentle stirring. Common conditions are 2 hours at room temperature or 30 minutes at 37°C.[20]

-

-

Purification:

-

Storage:

-

Store the resulting azide-functionalized antibody under the same conditions recommended for the unmodified antibody until ready for the subsequent click chemistry reaction.[20]

-

Caption: A typical experimental workflow for protein conjugation.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional crosslinker for advanced bioconjugation. Its mechanism is centered on the robust formation of amide bonds via its amine-reactive PFP ester and the capacity for subsequent bioorthogonal ligation through its azide handle. The superior hydrolytic stability of the PFP ester compared to traditional NHS esters ensures greater reaction efficiency and reproducibility. Combined with the beneficial properties of the integrated PEG spacer, this linker provides researchers and drug developers with a reliable tool for constructing complex and well-defined bioconjugates, from antibody-drug conjugates to functionalized materials.

References

-

A Comparative Analysis of PFP and NHS Ester Stability in Aqueous Buffers for Bioconjugation. Benchchem. [4]

-

Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [5]

-

An In-depth Technical Guide to the Mechanism of Action of Acid-PEG3-PFP Ester. Benchchem. [1]

-

Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP... ECHEMI. [22]

-

This compound. CD Bioparticles. [9]

-

Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates. PMC - NIH. [23]

-

General Method for PEG PFP Ester Conjugation. BroadPharm. [20]

-

This compound, 1807530-07-9. BroadPharm. [13]

-

This compound | CAS 1807530-07-9. Santa Cruz Biotechnology. [19]

-

Buy this compound from HONGKONG IPURE CHEMICAL CO., LIMITED. ECHEMI. [24]

-

Application Notes and Protocols for Conjugating Acid-PEG3-PFP Ester to Peptides and Oligonucleotides. Benchchem. [8]

-

Application Notes and Protocols for Acid-PEG3-PFP Ester in Antibody-Drug Conjugate (ADC) Development. Benchchem. [17]

-

N-(PFP ester-PEG3)-N-bis(PEG3-Azide). BroadPharm. [7]

-

PEG Azide, Azide linker, Click Chemistry tools. BroadPharm. [10]

-

Instructions for the use of PFP-(PEG)n-Azido. BroadPharm. [21]

-

N3-PEG3-C2-PFP ester | ADC Linker. MedchemExpress.com. [14]

-

This compound | 1807530-07-9. Benchchem. [3]

-

Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Precise PEG. [15]

-

Azido-PEG3-NHS ester, 1245718-89-1. BroadPharm. [25]

-

Application Notes & Protocols for Bioconjugation using N-(Azido-PEG3)-N-(PEG2-amine). Benchchem. [26]

-

An In-depth Technical Guide to Acid-PEG3-PFP Ester (CAS: 1835759-67-5). Benchchem. [18]

-

A Head-to-Head Comparison: Azide-PEG3-Tos vs. NHS Ester Linkers in Bioconjugation. Benchchem. [16]

-

PFP ester PEG. AxisPharm. [27]

-

Azide PEG, Azide linker for Click Chemistry Reactions. AxisPharm. [28]

-

Application Notes: Incorporating Azido-PEG3 Linkers in Hydrogel Formation via Click Chemistry. Benchchem. [12]

-

PEG PFP Ester. Biochempeg. [2]

-

How to prevent hydrolysis of Acid-PEG3-PFP ester in solution. Benchchem. [6]

-

This compound. Glyco MindSynth. [29]

-

Azido-PEG3-NHS ester | PROTAC Linkers. MedchemExpress.com. [30]

-

Azido-PEG3-Amine. Vector Labs. [31]

-

Instructions for the use of Azido-(PEG)n-NHS. BroadPharm. [32]

-

Azido-PEG3-PFP. Conju-Probe. [33]

-

Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG. Biochempeg. [11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-(PFP ester-PEG3)-N-bis(PEG3-Azide) | BroadPharm [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound - CD Bioparticles [cd-bioparticles.net]

- 10. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 11. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound, 1807530-07-9 | BroadPharm [broadpharm.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. precisepeg.com [precisepeg.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. scbt.com [scbt.com]

- 20. broadpharm.com [broadpharm.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. echemi.com [echemi.com]

- 23. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. echemi.com [echemi.com]

- 25. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 28. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 29. glycomindsynth.com [glycomindsynth.com]

- 30. medchemexpress.com [medchemexpress.com]

- 31. vectorlabs.com [vectorlabs.com]

- 32. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 33. Azido-PEG3-PFP - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-Depth Technical Guide to Azido-PEG3-PFP Ester: Structure, Properties, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of Azido-PEG3-PFP ester, a heterobifunctional crosslinker with significant utility in bioconjugation, drug delivery, and materials science. We will delve into its chemical structure and physicochemical properties, explore the mechanisms of its reactive moieties, provide detailed experimental protocols for its use, and discuss its applications in advanced therapeutic development.

Introduction to this compound: A Versatile Molecular Tool

This compound (CAS Number: 1807530-07-9) is a versatile crosslinking reagent designed for the covalent modification of biomolecules and surfaces.[1][2][3] Its heterobifunctional nature, featuring a terminal azide group and a pentafluorophenyl (PFP) ester, allows for a two-step, sequential or orthogonal conjugation strategy.[4][5] This enables the precise and efficient linkage of two different molecular entities, such as a protein and a small molecule drug, or a nanoparticle and a targeting ligand.

The core structure consists of a triethylene glycol (PEG3) spacer, which imparts hydrophilicity to the molecule and its conjugates. This enhanced water solubility can be advantageous when working with hydrophobic molecules or to improve the pharmacokinetic properties of bioconjugates.[1]

Physicochemical Properties and Structure

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical Structure of this compound.

Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆F₅N₃O₅ | [2][3][6] |

| Molecular Weight | 413.3 g/mol | [2][3][6] |

| CAS Number | 1807530-07-9 | [2][3][6] |

| Appearance | Colorless oil | [3] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [3][5] |

| Purity | Typically >95% | [5][6] |

| Storage | -20°C, protect from moisture | [5] |

Mechanism of Action: A Tale of Two Reactive Ends

The utility of this compound stems from the distinct reactivity of its two terminal functional groups: the PFP ester and the azide.

The Amine-Reactive Pentafluorophenyl (PFP) Ester

The PFP ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form a stable amide bond. This reaction is the cornerstone of its utility in labeling proteins, peptides, and other amine-containing biomolecules.

Key Advantages of PFP Esters:

-

Enhanced Stability: Compared to the more commonly used N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous media.[5] This translates to higher conjugation efficiencies, particularly in reactions that require longer incubation times or are performed at a neutral to slightly basic pH.

-

High Reactivity: The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and thus, very susceptible to nucleophilic attack by amines.

The reaction proceeds via a nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release pentafluorophenol as a byproduct.

Caption: Reaction mechanism of PFP ester with a primary amine.

The Bioorthogonal Azide Group

The terminal azide group (N₃) is a bioorthogonal functional handle, meaning it is stable and non-reactive with the vast majority of functional groups found in biological systems. This inertness allows for a highly specific secondary conjugation step using "click chemistry."

Click Chemistry Reactions involving Azides:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring. The reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of a copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a metal catalyst.[4]

Caption: Overview of azide-alkyne click chemistry reactions.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required depending on the specific biomolecule and desired degree of labeling.

Protocol 1: Labeling a Protein with this compound

This protocol describes the initial step of functionalizing a protein with azide groups via its primary amines.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis cassette (e.g., 10K MWCO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an appropriate buffer.

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

-

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

-

Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional but Recommended):

-

Add the quenching buffer to a final concentration of 50-100 mM to react with any excess PFP ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

The degree of labeling can be determined using various methods, including MALDI-TOF mass spectrometry (to observe the mass shift) or by reacting the azide-labeled protein with an alkyne-functionalized fluorescent dye followed by spectrophotometric analysis.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the secondary conjugation of the azide-functionalized protein (from Protocol 1) to an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein

-

Alkyne-containing molecule (e.g., a drug, biotin, or fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or other copper-coordinating ligand (optional, to protect the protein and enhance the reaction)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants:

-

Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water, freshly prepared). A stock solution of TBTA in DMSO (e.g., 10 mM) can also be prepared.

-

-

Click Reaction:

-

In a reaction vessel, combine the azide-functionalized protein and the alkyne-containing molecule (typically at a 5-10 fold molar excess over the azide).

-

If using a ligand, add TBTA to the reaction mixture.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess alkyne, and other small molecules.

-

-

Characterization:

-

Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the successful conjugation.

-

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various areas of drug development and biomedical research.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The PFP ester can react with lysine residues on the antibody surface, introducing an azide handle for the subsequent attachment of an alkyne-modified drug via click chemistry. This approach allows for a modular and efficient method for ADC synthesis.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a component of the linker that connects the target-binding ligand and the E3 ligase-binding ligand. Its defined length and hydrophilicity can influence the solubility and efficacy of the resulting PROTAC.

Surface Modification of Nanoparticles

The PFP ester end of the molecule can be used to functionalize the surface of amine-containing nanoparticles. This introduces a layer of PEG, which can improve the nanoparticle's stability and biocompatibility, and a terminal azide group that can be used to attach targeting ligands, imaging agents, or drugs via click chemistry.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that provides researchers with a robust tool for bioconjugation. Its amine-reactive PFP ester offers a stable alternative to NHS esters, while its bioorthogonal azide group allows for highly specific and efficient "click" reactions. These features, combined with the solubilizing properties of the PEG spacer, make it an ideal reagent for the development of advanced therapeutics, diagnostics, and functionalized materials. As the field of bioconjugation continues to evolve, the utility of well-designed linkers like this compound will undoubtedly continue to expand.

References

-

CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

-

Glyco MindSynth. (n.d.). This compound. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 1818294-47-1 | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate. Retrieved from [Link]

-

AxisPharm. (n.d.). PFP ester PEG. Retrieved from [Link]

-

PubChem. (n.d.). Azido-PEG3-NHS ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Azide– para -Fluoro Substitution on Polymers: Multipurpose Precursors for Efficient Sequential Postpolymerization Modification. Retrieved from [Link]

-

PubChem. (n.d.). Pentafluorophenol. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of Azido-PEG3-PFP Ester

Introduction: The Molecular Swiss Army Knife of Bioconjugation

In the intricate landscape of drug development, diagnostics, and proteomics, the ability to selectively and efficiently link different molecular entities is paramount. Azido-PEG3-PFP ester has emerged as a powerful and versatile heterobifunctional crosslinker, a veritable "molecular Swiss Army knife" for the research scientist. Its architecture, featuring a terminal azide group, a flexible polyethylene glycol (PEG) spacer, and a highly reactive pentafluorophenyl (PFP) ester, provides a robust toolkit for a two-step, orthogonal conjugation strategy. This guide will provide an in-depth exploration of the mechanistic underpinnings of this reagent, offering field-proven insights and detailed protocols to empower researchers in their experimental designs.

The core utility of this compound lies in its dual reactivity. The PFP ester facilitates the covalent attachment to primary amines on a target molecule, such as a protein or an antibody, forming a stable amide bond.[1][2][3] Concurrently, the azide group remains available for a subsequent "click chemistry" reaction with an alkyne-modified molecule.[1][4] This orthogonal approach allows for the precise and controlled assembly of complex biomolecular conjugates. The intervening PEG3 linker is not merely a spacer; it enhances the water solubility and biocompatibility of the resulting conjugate, often mitigating issues of aggregation and immunogenicity.[5][6][7][8]

Part 1: The Amine-Reactive Moiety - The Pentafluorophenyl (PFP) Ester

The pentafluorophenyl ester is the workhorse for the initial conjugation step, targeting primary and secondary amines, most notably the ε-amino group of lysine residues on proteins. Its efficacy stems from the excellent leaving group potential of the pentafluorophenoxide ion.

Mechanism of Acylation

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenoxide leaving group to yield a robust amide bond.

The reactivity of the PFP ester is a key advantage over other amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters. PFP esters exhibit a significantly lower susceptibility to spontaneous hydrolysis in aqueous environments, leading to more efficient and reproducible conjugation reactions.[2][3][9][10][11][12][13] This enhanced stability provides a wider window for the reaction to proceed, a critical factor when working with precious or dilute biological samples.[10][13]

Diagram 1: PFP Ester Reaction with a Primary Amine

Caption: Mechanism of amide bond formation via PFP ester acylation.

Causality in Experimental Design: Optimizing the PFP Ester Reaction

The success of the initial conjugation is contingent on several factors. The pH of the reaction buffer is critical; a pH range of 7.2 to 8.5 is generally optimal for promoting the nucleophilicity of the primary amine while minimizing the hydrolysis of the PFP ester.[11] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the PFP ester.[10][13][14] Phosphate-buffered saline (PBS) is a commonly used and effective alternative.

The molar ratio of the this compound to the amine-containing molecule is another key parameter. A molar excess of the linker is typically employed to drive the reaction to completion. The optimal ratio, however, must be determined empirically for each specific application, balancing conjugation efficiency with the risk of multiple conjugations on a single molecule.

Part 2: The Bioorthogonal Handle - The Azide Group and Click Chemistry

Once the Azido-PEG3 linker is attached to the primary molecule, the azide group serves as a bioorthogonal handle for the second conjugation step. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[15][16] The azide-alkyne cycloaddition is the premier example of a click reaction.[17]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[15][16][17][18] The reaction is dramatically accelerated in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate.[15] The CuAAC reaction is robust and can be performed in aqueous buffers over a broad pH range, making it highly suitable for biological applications.[15]

Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: Schematic of the CuAAC reaction workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry for in vivo applications is the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction obviates the need for a potentially cytotoxic copper catalyst by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[19][][21] The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding readily at physiological temperatures and pH.[19][22] SPAAC has become an indispensable tool for labeling and tracking molecules in living systems.[6][19][]

Diagram 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

Caption: The catalyst-free SPAAC reaction mechanism.

Part 3: The Crucial Intermediary - The PEG3 Linker

The polyethylene glycol (PEG) linker in this compound plays a critical, multifaceted role in the overall performance of the bioconjugate.

Enhancing Physicochemical Properties

PEG is a hydrophilic polymer that can significantly improve the aqueous solubility of conjugated molecules, a crucial attribute for many therapeutic and diagnostic agents.[6][7] The flexible PEG chain can also create a hydrophilic "shield" around the conjugated molecule, which can protect it from enzymatic degradation and reduce the likelihood of aggregation.[7]

Pharmacokinetic and Pharmacodynamic Benefits

In the context of drug development, PEGylation—the process of attaching PEG chains to a molecule—is a well-established strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutics.[5][23] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, thereby extending the circulation half-life.[5] This can lead to improved drug efficacy and reduced dosing frequency.[5] Furthermore, the "stealth" properties conferred by the PEG linker can reduce the immunogenicity of the conjugated molecule.[7][8]

Part 4: Experimental Protocols

The following protocols provide a self-validating framework for the use of this compound.

Protocol 1: General Procedure for Protein Labeling with this compound

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[14] If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.[10][13][14]

-

Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-100 mM.[10][11][13][14] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.[10][13][14]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[24] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[11][24]

-

Purification: Remove excess, unreacted this compound using a desalting column or dialysis.[10][13][14]

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE analysis.

Protocol 2: Click Chemistry Conjugation (SPAAC)

-

Reagent Preparation: Dissolve the azide-labeled protein from Protocol 1 in a suitable reaction buffer (e.g., PBS, pH 7.4).[24] Dissolve the strained alkyne (e.g., DBCO)-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Conjugation Reaction: Add a 3- to 10-fold molar excess of the alkyne-containing molecule to the solution of the azide-labeled protein.[24]

-

Incubation: Incubate the reaction for 2-12 hours at room temperature or 37°C.[24] The progress of the reaction can be monitored by SDS-PAGE or HPLC.

-

Purification: Purify the final bioconjugate from excess reagents using size-exclusion chromatography (SEC) or dialysis.

| Parameter | PFP Ester Reaction | SPAAC Reaction |

| pH | 7.2 - 8.5[11] | 7.4[24] |

| Temperature | 4°C to Room Temperature[11] | Room Temperature to 37°C[24] |

| Reaction Time | 2 - 4 hours (or overnight at 4°C)[11][24] | 2 - 12 hours[24] |

| Molar Excess of Reagent | 10- to 50-fold[24] | 3- to 10-fold[24] |

Conclusion: A Versatile Tool for Advanced Bioconjugation

This compound stands as a testament to the power of rational chemical design in advancing biological research and therapeutic development. Its trifunctional nature, combining a stable yet reactive amine-conjugating group, a bioorthogonal azide handle, and a beneficial PEG linker, provides a robust and versatile platform for the construction of complex molecular architectures. By understanding the underlying mechanisms of action and carefully controlling the experimental parameters, researchers can fully harness the potential of this reagent to create novel bioconjugates for a wide array of applications, from targeted drug delivery and advanced diagnostics to the fundamental study of biological processes.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])

-

Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. (URL: [Link])

-

Advances in click chemistry for drug discovery and development. PubMed. (URL: [Link])

-

The Use of Click Chemistry in Drug Development Applications. ResearchGate. (URL: [Link])

-

Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Korea Science. (URL: [Link])

-

Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. (URL: [Link])

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. (URL: [Link])

-

Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. (URL: [Link])

-

What is the future of click chemistry in drug discovery and development? Taylor & Francis Online. (URL: [Link])

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. (URL: [Link])

-

This compound. CD Bioparticles. (URL: [Link])

-

a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). ResearchGate. (URL: [Link])

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health. (URL: [Link])

-

Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. (URL: [Link])

-

Pentafluorophenyl esters. Wikipedia. (URL: [Link])

-

Synthesis of pentafluorophenyl esters of nitroveratryloxycarbonyl-protected amino acids. (URL: [Link])

-

Azide PEG, Azide linker for Click Chemistry Reactions. AxisPharm. (URL: [Link])

-

One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

Sources

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 3. precisepeg.com [precisepeg.com]

- 4. This compound, 1807530-07-9 | BroadPharm [broadpharm.com]

- 5. purepeg.com [purepeg.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. N-(PFP ester-PEG3)-N-bis(PEG3-Azide) | BroadPharm [broadpharm.com]

- 13. broadpharm.com [broadpharm.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Click Chemistry [organic-chemistry.org]

- 16. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 18. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 21. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Molecular Architecture and Utility of Azido-PEG3-PFP Ester

An In-depth Technical Guide to the Solubility and Stability of Azido-PEG3-PFP Ester

This compound is a heterobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. Its architecture is intelligently designed: a terminal azide (N₃) group provides a bioorthogonal handle for "click chemistry," a short polyethylene glycol (PEG) spacer enhances hydrophilicity, and a highly reactive pentafluorophenyl (PFP) ester enables efficient covalent modification of primary amines.[1][2] This guide, written from the perspective of a senior application scientist, provides a deep dive into the two most critical parameters for its successful application: solubility and stability. Understanding these core characteristics is paramount for designing robust, reproducible, and efficient conjugation strategies.

Section 1: Core Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. These parameters are essential for accurate calculations of molar excess in reaction protocols and for anticipating its general behavior.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 1807530-07-9 | [3][4] |

| Molecular Formula | C₁₅H₁₆F₅N₃O₅ | [3][4] |

| Molecular Weight | 413.3 g/mol | [3][4] |

| Purity | Typically >95% | [3][5][6] |

| Appearance | Colorless oil | [6] |

Section 2: The Solubility Profile of this compound

The solubility of this linker is a tale of two parts: the hydrophobic PFP ester and the hydrophilic PEG chain. The PFP ester dictates its behavior in organic solvents, while the PEG chain is engineered to improve the aqueous compatibility of the molecule and, more importantly, the final bioconjugate.[7][8]

Solubility in Organic Solvents

This compound is readily soluble in common polar aprotic organic solvents.[3] This is the primary method for its initial reconstitution. These solvents are anhydrous, which is critical for preserving the integrity of the moisture-sensitive PFP ester.[9][10]

| Solvent | Abbreviation | Type | Known Solubility | Rationale for Use |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble | [3][11] |

| Dimethylformamide | DMF | Polar Aprotic | Soluble | [3][11] |

| Dichloromethane | DCM | Polar Aprotic | Soluble | [3][12] |

Aqueous Solubility: A Practical Approach

This compound itself is not considered directly water-soluble.[11][13] Direct addition of the solid reagent to an aqueous buffer will result in poor dissolution and inefficient reactions. The correct procedure involves first dissolving the linker in a minimal amount of a water-miscible organic solvent (DMSO or DMF) and then adding this stock solution to the aqueous reaction buffer.[11][14]

Causality in Experimental Choice: The PEG3 spacer is included to impart hydrophilicity. While it doesn't make the free linker fully water-soluble, it is sufficient to allow the molecule to form a fine emulsion or remain transiently soluble in the aqueous phase long enough to react with the target biomolecule.[11][14] Once conjugated, the PEG linker enhances the solubility and reduces the aggregation of the resulting conjugate.[7][15] For most applications, the final concentration of the organic co-solvent in the aqueous reaction mixture should be kept below 10% to avoid denaturation of proteins.[13]

Section 3: The Stability Profile: A Dichotomy of Reactivity

The stability of this compound is best understood by examining its two key functional groups, which have vastly different chemical resilience.

The PFP Ester: The Reactive, Hydrolytically-Labile Moiety

The pentafluorophenyl ester is the workhorse for amine conjugation. It is an "active ester," meaning the pentafluorophenyl group is an excellent leaving group, facilitating nucleophilic attack by primary amines to form a stable amide bond.[1][16]

-

Advantage Over NHS Esters: PFP esters are notably less susceptible to spontaneous hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters.[9][17][18][19] This translates to higher conjugation efficiencies, as less reagent is wasted through degradation during the course of the reaction.[11]

-

pH Dependence: The rate of PFP ester hydrolysis is highly dependent on pH. As the pH increases, the concentration of hydroxide ions (a competing nucleophile) increases, leading to a faster rate of hydrolysis.[13] The optimal pH for amine conjugation is a balance between having the amine deprotonated and nucleophilic (favored at higher pH) and minimizing ester hydrolysis (favored at lower pH). This optimal range is typically between pH 7.2 and 9.0.[11][13]

-

Moisture Sensitivity: As a highly reactive acylating agent, the PFP ester is sensitive to moisture, even ambient humidity, which can cause hydrolysis.[10][11] This necessitates careful storage and handling.

The Azide Group: The Bioorthogonal, Highly Stable Moiety

In stark contrast to the PFP ester, the azide functional group is exceptionally stable.

-

Bioorthogonality: The azide group is virtually absent in biological systems and is inert to the vast majority of functional groups found in biomolecules, including amines, thiols, and carboxyls.[20][21] This allows for highly specific "click" reactions with alkyne- or cyclooctyne-containing partners without side reactions.[22][23]

-

pH and Temperature Stability: The azide group is stable across a wide pH range (typically 4-12) and at physiological temperatures, making it robust for most bioconjugation and cell-based applications.[24]

The PEG Linker: The Stable Backbone

The core poly(ethylene glycol) chain, composed of ether linkages, is chemically robust and generally stable under both acidic and basic conditions encountered in typical bioconjugation experiments.[25][26]

| Component | Key Stability Characteristic | Factors Causing Degradation | Optimal pH Range |

| PFP Ester | Highly reactive, prone to hydrolysis | Water (moisture), high pH | 7.2 - 9.0 (for conjugation) |

| Azide Group | Highly stable, bioorthogonal | Generally stable | 4.0 - 12.0 |

| PEG3 Linker | Generally stable | Extreme pH/oxidative stress | Stable in most buffers |

Section 4: Authoritative Handling and Storage Protocols

Given the moisture sensitivity of the PFP ester, strict adherence to proper handling and storage procedures is a self-validating system to ensure reagent integrity and experimental success.[27][28]

-

Storage: Store the reagent at -20°C in a tightly sealed vial, preferably within a desiccator or with a desiccant packet to minimize moisture exposure.[3][11][14]

-

Equilibration: Before opening, always allow the vial to equilibrate to room temperature for at least 20-30 minutes.[11][13] Opening a cold vial will cause atmospheric moisture to condense on the product, leading to rapid hydrolysis.

-

Reconstitution: Do not prepare stock solutions for long-term storage.[11][14][29] Weigh out only the amount of reagent needed for the immediate experiment and dissolve it in anhydrous DMSO or DMF just before use. Discard any unused reconstituted reagent.[11][14]

Section 5: Key Experimental Workflows and Protocols

The following protocols are designed to provide a robust framework for working with this compound.

Workflow for Reagent Reconstitution and Use

This workflow illustrates the critical steps from storage to reaction to ensure the reagent's reactivity is preserved.

Caption: Workflow for handling and using this compound.

Protocol: Qualitative Solubility Assessment

This protocol provides a simple method to visually confirm solubility in an organic solvent before use.

-

Preparation: Weigh approximately 1 mg of this compound into a clean, dry microcentrifuge tube.

-

Solvent Addition: Add 100 µL of anhydrous DMSO or DMF to the tube to achieve a target concentration of 10 mg/mL.

-

Dissolution: Vortex the tube vigorously for 30-60 seconds.

-

Inspection: Visually inspect the solution against a dark background. A clear, particle-free solution indicates complete dissolution. If particulates remain, gentle warming (to 30-37°C) may be applied, but this should be done with caution and only for immediate use.

Protocol: General Bioconjugation to a Protein

This protocol describes a standard procedure for labeling a protein with an approximate 10-fold molar excess of the linker. The optimal ratio must be determined empirically.[29]

-

Protein Preparation: Prepare the protein solution (e.g., 1-10 mg/mL) in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.[11][14] If the protein is in a buffer containing Tris or glycine, it must be exchanged into PBS via dialysis or a desalting column.[11]

-

Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.13 mg in 1 mL of DMSO.

-

Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the linker stock solution. For a 10-fold molar excess, if you have 1 mL of a 5 mg/mL IgG solution (~33.3 nmol), you would need 333 nmol of linker, which is 33.3 µL of the 10 mM stock.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[14][29] Lower temperatures are recommended for sensitive proteins.

-

Quenching (Optional): To stop the reaction, a quenching reagent like Tris or glycine can be added to a final concentration of 20-50 mM to consume any unreacted PFP ester.[29]

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column (for rapid removal) or dialysis (for larger volumes).[11][14] The purified azide-functionalized protein is now ready for downstream applications like click chemistry.

Stability Logic Diagram

This diagram illustrates the competing reaction pathways for the PFP ester in an aqueous bioconjugation reaction.

Caption: Competing pathways of aminolysis vs. hydrolysis for PFP esters.

Section 6: Troubleshooting

-

Low/No Conjugation Efficiency:

-

Cause: PFP ester was hydrolyzed before reaction.

-

Solution: Ensure the reagent vial was equilibrated to room temperature before opening. Use fresh, anhydrous-grade DMSO/DMF. Prepare the linker solution immediately before adding it to the protein.

-

Cause: Reaction buffer contains primary amines (Tris, glycine).

-

Solution: Perform buffer exchange into an amine-free buffer like PBS or HEPES before starting the reaction.

-

-

Protein Precipitation:

-

Cause: The concentration of organic co-solvent (DMSO/DMF) is too high (>10%).

-

Solution: Use a more concentrated stock solution of the linker to minimize the volume added to the protein solution.

-

Cause: The protein is inherently unstable under the reaction conditions.

-

Solution: Reduce the incubation time or perform the reaction at a lower temperature (4°C).

-

Conclusion

This compound is a powerful and versatile reagent, but its efficacy is fundamentally tied to the careful management of its solubility and stability. The PFP ester's susceptibility to hydrolysis is the primary experimental challenge, which can be overcome through meticulous handling, proper storage, and the use of anhydrous solvents for reconstitution. By understanding the causal relationships between pH, moisture, and reagent stability, researchers can optimize their protocols to achieve high-efficiency conjugations, paving the way for successful downstream applications in drug development and biological discovery.

References

-

MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from MSN Chemical website. [Link]

-

ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from ResearchGate website. [Link]

-

Pickens, C. J., Johnson, J. R., & Pressnall, M. M. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate chemistry, 29(3), 686–701. [Link]

-

CD Bioparticles. (n.d.). This compound. Retrieved from CD Bioparticles website. [Link]

-

Agawin, A. T., & Luedtke, N. W. (2018). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biochimica et biophysica acta. General subjects, 1862(11), 2387–2398. [Link]

-

Glyco MindSynth. (n.d.). This compound. Retrieved from Glyco MindSynth website. [Link]

-

Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from Wikipedia website. [Link]

-

Wikipedia. (n.d.). Organic azide. Retrieved from Wikipedia website. [Link]

-

Sika. (2023). Declaration of conformity with Model EPD Sikafloor®-721. Retrieved from Sika website. [Link]

-

AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions. Retrieved from AxisPharm website. [Link]

-

AxisPharm. (n.d.). Azido-PEG-PFP ester. Retrieved from AxisPharm website. [Link]

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from Chemistry Steps website. [Link]

-

Kliment, T., et al. (2020). Azide-Functional Extracellular Matrix Coatings as a Bioactive Platform for Bioconjugation. Bioconjugate Chemistry, 31(7), 1734-1743. [Link]

-

Organic & Biomolecular Chemistry - RSC Publishing. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Retrieved from RSC Publishing website. [Link]

-

Organic & Biomolecular Chemistry. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Retrieved from RSC Publishing website. [Link]

- Center for Chemical Process Safety (CCPS). (2010).

Sources

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. Azido-PEG-PFP ester | AxisPharm [axispharm.com]

- 3. This compound, 1807530-07-9 | BroadPharm [broadpharm.com]

- 4. scbt.com [scbt.com]

- 5. glycomindsynth.com [glycomindsynth.com]

- 6. Azido-PEG3-PFP - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. purepeg.com [purepeg.com]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 11. broadpharm.com [broadpharm.com]

- 12. N-(PFP ester-PEG3)-N-bis(PEG3-Azide) | BroadPharm [broadpharm.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. purepeg.com [purepeg.com]

- 16. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. benchchem.com [benchchem.com]

- 18. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 19. precisepeg.com [precisepeg.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Organic azide - Wikipedia [en.wikipedia.org]

- 23. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 24. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 28. Guidelines for Safe Storage and Handling of Reactive Materials - CCPS (Center for Chemical Process Safety) - Google Books [books.google.com.sg]

- 29. pdf.benchchem.com [pdf.benchchem.com]

The Unseen Architect: A Technical Guide to the Role of the PEG3 Linker in Bioconjugation

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical determinant of a conjugate's ultimate success. It is the silent partner to the targeting moiety and the payload, profoundly influencing solubility, stability, pharmacokinetics, and efficacy. This in-depth technical guide focuses on a specific, yet pivotal, member of the linker family: the short-chain polyethylene glycol (PEG) linker, precisely the tri-ethylene glycol unit (PEG3).

This guide eschews a rigid, templated approach. Instead, it is structured to provide a comprehensive and intuitive understanding of the PEG3 linker, from its fundamental properties to its strategic application in cutting-edge therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them. Every piece of technical information is grounded in authoritative, citable sources to ensure the highest level of scientific integrity.

The Fundamental Imperative of the Linker in Bioconjugate Design

A bioconjugate is a complex assembly of distinct molecular entities, each with a specific function. The linker's role is far more sophisticated than merely connecting these components. It must:

-

Ensure Stability: The conjugate must remain intact in circulation until it reaches its target, preventing premature release of the payload.

-

Modulate Physicochemical Properties: Many potent payloads are hydrophobic. The linker can mitigate this, enhancing solubility and preventing aggregation.[1][2]

-

Influence Pharmacokinetics: The linker's size and composition can significantly impact the conjugate's half-life, distribution, and clearance.[1][3][4]

-

Provide Spatial Orientation: The linker positions the payload and targeting moiety optimally for interaction with their respective biological targets.

Polyethylene glycol (PEG) has emerged as a gold-standard linker component due to its hydrophilicity, biocompatibility, lack of toxicity, and low immunogenicity.[1] The repeating ethylene glycol units create a flexible, hydrophilic chain that can be of varying lengths. This guide will now focus on the specific attributes of the short PEG3 linker.

The PEG3 Linker: A Profile of Precision and Performance

The PEG3 linker consists of three repeating ethylene glycol units. While longer PEG chains are often employed to dramatically increase half-life and solubility, the shorter PEG3 linker offers a unique set of advantages, particularly in applications where maintaining a compact molecular profile is paramount.

Key Physicochemical Properties of PEG3 Linkers

| Property | Description | Impact on Bioconjugate |

| Hydrophilicity | The ether oxygens in the PEG chain form hydrogen bonds with water, imparting water solubility. | Improves the solubility of hydrophobic payloads and reduces aggregation.[1][4][5] |

| Biocompatibility | PEG is non-toxic and generally does not elicit an immune response. | Enhances the safety profile of the bioconjugate.[1] |

| Flexibility | The rotatable bonds in the PEG backbone provide conformational flexibility. | Allows for optimal spatial orientation of the conjugated molecules. |

| Defined Length | As a discrete chemical entity, the PEG3 linker has a precise length and molecular weight. | Ensures the production of homogeneous bioconjugates with consistent properties. |

The Strategic Advantage of a Short PEG Chain

While longer PEG chains (e.g., PEG12, PEG24) are known to significantly extend the half-life of bioconjugates, this is not always the desired outcome.[6] The choice of a PEG3 linker is a deliberate one, driven by the specific requirements of the therapeutic modality. Shorter PEG chains, like PEG3, are ideal for applications requiring compact labeling and can offer a more favorable receptor-ligand interaction by limiting the conformational freedom of the ligand.[4][7]

Application Spotlight: The PEG3 Linker in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver a potent cytotoxic payload directly to cancer cells via a monoclonal antibody. The linker is a critical component of ADC design, influencing its stability, efficacy, and safety.

The inclusion of a PEG3 linker in an ADC can:

-

Enhance Solubility and Reduce Aggregation: Many potent cytotoxic drugs are hydrophobic. A PEG3 linker can significantly improve the overall solubility of the ADC, preventing aggregation that can lead to immunogenicity and altered pharmacokinetics.[8]

-

Improve Pharmacokinetics: While not as pronounced as longer PEG chains, the hydrophilic nature of the PEG3 linker can still contribute to a more favorable pharmacokinetic profile by reducing non-specific clearance.[1]

-

Provide Optimal Spacing: The defined length of the PEG3 linker ensures that the payload is positioned at an optimal distance from the antibody, preventing steric hindrance that could interfere with antigen binding.

Application Spotlight: The PEG3 Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9][10] A PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two.

The linker in a PROTAC is not merely a spacer; its length and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[8] A linker that is too short can cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may lead to a non-productive complex where ubiquitination cannot occur.[8][11]

The PEG3 linker has emerged as a valuable component in PROTAC design due to its ability to:

-

Improve Solubility and Cell Permeability: PROTACs are often large molecules that can suffer from poor solubility and cell permeability. The hydrophilic PEG3 linker can improve these properties, enhancing the oral absorption and bioavailability of the PROTAC.[12][13]

-

Provide Optimal Length and Flexibility: The defined length of the PEG3 linker can be ideal for facilitating the formation of a stable ternary complex, positioning the target protein and E3 ligase for efficient ubiquitination.[14]

-

Enable Modular Synthesis: The availability of heterobifunctional PEG3 linkers allows for the rapid and efficient synthesis of PROTAC libraries with varying linker attachment points, accelerating the optimization of PROTAC efficacy.[12]

Experimental Protocols: A Practical Guide to PEG3 Bioconjugation

The successful synthesis of a bioconjugate relies on a well-defined and reproducible protocol. This section provides a step-by-step guide for a common bioconjugation strategy using a heterobifunctional NHS-PEG3-Maleimide linker to conjugate a payload to an antibody.

Materials and Reagents

| Reagent | Recommended Specifications |

| Antibody (e.g., IgG) | ≥ 2 mg/mL in an amine-free buffer (e.g., PBS) |

| NHS-PEG3-Maleimide Linker | High purity grade |

| Payload with a free thiol (-SH) group | High purity grade |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Molecular biology grade |

| Conjugation Buffer | 0.1 M Phosphate Buffer, pH 7.2-7.5 |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 |

| Desalting Columns | Appropriate molecular weight cutoff for the antibody |

Step-by-Step Conjugation Protocol

Step 1: Antibody Preparation

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS.

-

Adjust the antibody concentration to 2-5 mg/mL.

Step 2: Linker-Antibody Conjugation (NHS Ester Reaction)

-

Equilibrate the NHS-PEG3-Maleimide linker to room temperature.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.

-

Add a 10-20 fold molar excess of the linker stock solution to the antibody solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Remove the excess, unreacted linker using a desalting column equilibrated with conjugation buffer.

Step 3: Payload Conjugation (Maleimide Reaction)

-

Prepare a 10 mM stock solution of the thiol-containing payload in anhydrous DMSO.

-

Add a 3-5 fold molar excess of the payload stock solution to the linker-modified antibody.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

Step 4: Purification of the Bioconjugate

-

Purify the final bioconjugate using a desalting column or size-exclusion chromatography to remove unreacted payload and quenching buffer.

Characterization of the Bioconjugate

The purity and integrity of the final bioconjugate must be confirmed using appropriate analytical techniques.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) of ADCs. The addition of the hydrophobic payload increases the retention time of the conjugate on the HIC column, allowing for the separation of species with different DARs.[12][15]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to assess the purity of the bioconjugate and to separate it from unreacted starting materials.[16]

-

Mass Spectrometry (MS): Mass spectrometry is an essential tool for confirming the molecular weight of the bioconjugate and verifying the successful conjugation of the linker and payload.[17][18][19]

Troubleshooting Common Issues in PEG3 Bioconjugation

| Issue | Potential Cause | Recommended Solution |

| Low Conjugation Efficiency | Hydrolysis of the NHS ester. | Use anhydrous DMSO and prepare the linker solution immediately before use. Ensure the reaction buffer is free of primary amines.[20] |

| Incorrect pH of the reaction buffer. | Maintain the pH of the NHS ester reaction between 7.2 and 8.5. | |

| Antibody Aggregation | High degree of labeling (high DAR). | Optimize the molar ratio of the linker to the antibody to achieve a lower DAR.[20] |

| Inappropriate buffer conditions. | Screen different buffers and pH values for the conjugation reaction. | |

| Loss of Antibody Activity | Modification of lysine residues in the antigen-binding site. | Consider site-specific conjugation methods if random lysine conjugation affects antibody binding. |

Conclusion: The PEG3 Linker as a Tool for Precision Bioconjugation

The PEG3 linker, while seemingly a simple component, is a powerful tool in the arsenal of the bioconjugation scientist. Its unique combination of hydrophilicity, biocompatibility, and defined length allows for the precise modulation of a bioconjugate's properties. In the development of next-generation therapeutics like ADCs and PROTACs, where the interplay between solubility, stability, and pharmacokinetics is paramount, the strategic implementation of a PEG3 linker can be the difference between a promising candidate and a clinical success. This guide has provided a comprehensive overview of the rationale and practical considerations for employing the PEG3 linker, empowering researchers to make informed decisions in their pursuit of innovative and effective bioconjugates.

References

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

- Li, Q., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Nanomedicine, 16, 1063–1077.

- van der Meel, R., et al. (2013). Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes.

- Lee, H., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1615–1629.

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

- Li, Q., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Nanomedicine, 16, 1063–1077.

- Zhang, F., et al. (2023). PEGylated therapeutics in the clinic. Journal of Controlled Release, 362, 438-460.

-

JenKem Technology. (n.d.). Heterobifunctional PEGs. Retrieved from [Link]

-

SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

-

ResearchGate. (n.d.). ADC Analysis by Hydrophobic Interaction Chromatography. Retrieved from [Link]

-

ResearchGate. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Purification of ADCs by HIC. Retrieved from [Link]

-

Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.

-

National Center for Biotechnology Information. (2024). Generation of binder-format-payload conjugate-matrices by antibody chain-exchange. Retrieved from [Link]

-

CHIMIA. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Retrieved from [Link]

-

ACS Publications. (n.d.). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Retrieved from [Link]

-

Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Purification of ADCs by Hydrophobic Interaction Chromatography. Retrieved from [Link]

-

PubMed. (2014). Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled With In-Source CID. Retrieved from [Link]

-

Molnar Institute. (n.d.). Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products. Retrieved from [Link]

Sources

- 1. adcreview.com [adcreview.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. mdpi.com [mdpi.com]

- 7. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Harnessing Azido-PEG3-PFP Ester for Two-Step Protein Functionalization

An Application Guide and Protocol for Site-Specific Protein Modification